molecular formula C9H7NO2S B13036531 3-Methylthieno[2,3-c]pyridine-7-carboxylicacid

3-Methylthieno[2,3-c]pyridine-7-carboxylicacid

Cat. No.: B13036531
M. Wt: 193.22 g/mol
InChI Key: UHNDOKPTJHCBBN-UHFFFAOYSA-N
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Description

3-Methylthieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of alkylating reagents with carbonyl compounds functionalized by CH-acids, initiated by the Knoevenagel reaction . This reaction is carried out in ethanol with short-term boiling in the presence of triethylamine (Et3N). The probable reaction scheme includes the formation of a Knoevenagel alkene, which is intramolecularly cyclized into a thioxopyridine intermediate. This intermediate undergoes regioselective alkylation and intramolecular cyclization to form the final thienopyridine structure .

Industrial Production Methods

Industrial production methods for 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyridine ring .

Comparison with Similar Compounds

3-Methylthieno[2,3-c]pyridine-7-carboxylic acid can be compared with other thienopyridine derivatives, such as:

The uniqueness of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

3-methylthieno[2,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c1-5-4-13-8-6(5)2-3-10-7(8)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

UHNDOKPTJHCBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=CN=C2C(=O)O

Origin of Product

United States

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